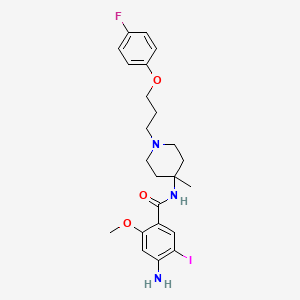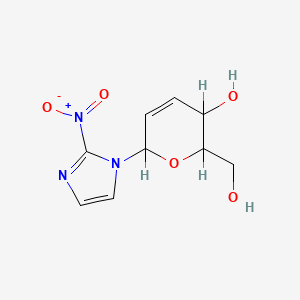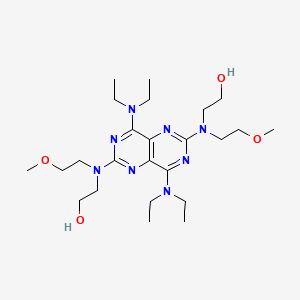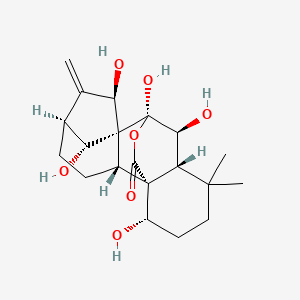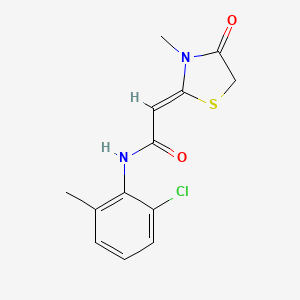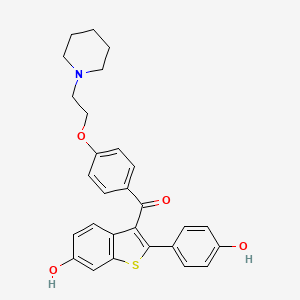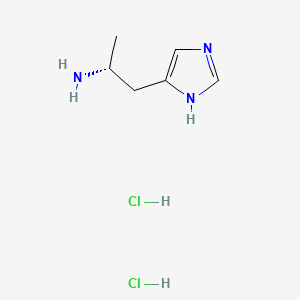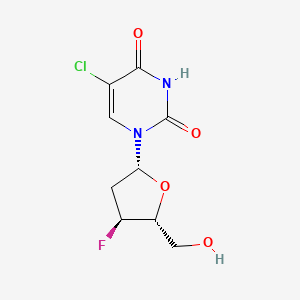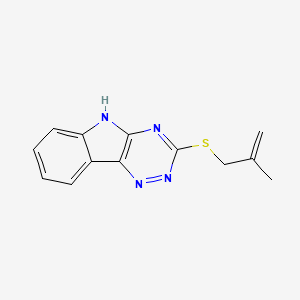
Rbin-1
科学研究应用
Rbin-1具有广泛的科学研究应用,包括:
化学: 用作化学探针来研究核糖体生物合成以及米达辛在该过程中的作用。
生物学: 有助于了解核糖体组装及其调控的分子机制。
医学: 在靶向与核糖体功能障碍相关的疾病(如某些癌症和真菌感染)方面具有潜在的治疗应用。
作用机制
Rbin-1通过抑制米达辛(Mdn1)的ATP酶活性发挥其作用。米达辛是一种大型AAA+蛋白,对核糖体的组装至关重要。通过抑制米达辛,this compound会破坏核糖体亚基的组装,从而影响真核细胞中的蛋白质合成。这种独特的机制使this compound成为研究核糖体生物合成和开发新型治疗剂的宝贵工具 .
生化分析
Biochemical Properties
Rbin-1 plays a significant role in biochemical reactions, particularly in the process of eukaryotic ribosome biogenesis . It interacts with the Midasin (Mdn1) protein, inhibiting its ATPase activity . This interaction is crucial for the assembly of Nsa1 particles, which are nucleolar precursors of the 60S subunit .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its impact on ribosome biogenesis. By inhibiting the ATPase activity of Midasin, this compound affects the assembly of ribosomal subunits, which can have downstream effects on protein synthesis .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with Midasin. It binds to Midasin and inhibits its ATPase activity, thereby affecting the assembly of Nsa1 particles and, consequently, the formation of the 60S ribosomal subunit .
Temporal Effects in Laboratory Settings
It is known that this compound is a potent and reversible inhibitor of Midasin’s ATPase activity .
准备方法
合成路线和反应条件
Rbin-1是通过一系列涉及三嗪吲哚衍生物的化学反应合成的反应条件通常包括使用有机溶剂、催化剂和控制温度以确保所需产物的产率 .
工业生产方法
This compound的工业生产涉及扩大实验室合成过程。这包括优化反应条件,使用高纯度试剂,并采用先进的纯化技术,如色谱法,以获得大量高纯度的化合物 .
化学反应分析
反应类型
Rbin-1经历各种化学反应,包括:
氧化: this compound可以在特定条件下被氧化形成氧化衍生物。
还原: 还原反应可用于修饰this compound上的官能团。
常用试剂和条件
氧化: 常用的氧化剂,如过氧化氢或高锰酸钾。
还原: 还原剂,如硼氢化钠或氢化铝锂。
取代: 各种卤化剂和亲核试剂用于取代反应.
主要产品
相似化合物的比较
Rbin-1与其他基于三嗪吲哚的抑制剂和核糖体组装抑制剂进行比较。类似的化合物包括:
Rbin-2: this compound的类似物,在7位具有溴取代基,其活性是this compound的十倍。
其他核糖体三嗪吲哚: 各种抑制核糖体生物合成的三嗪吲哚衍生物
This compound因其在抑制米达辛方面的高特异性和效力而脱颖而出,使其成为科学研究和潜在治疗应用中独特而有价值的化合物 .
属性
IUPAC Name |
3-(2-methylprop-2-enylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S/c1-8(2)7-18-13-15-12-11(16-17-13)9-5-3-4-6-10(9)14-12/h3-6H,1,7H2,2H3,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCWHNSRTRBKBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSC1=NC2=C(C3=CC=CC=C3N2)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101174134 | |
| Record name | 3-[(2-Methyl-2-propen-1-yl)thio]-5H-1,2,4-triazino[5,6-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328023-11-6 | |
| Record name | 3-[(2-Methyl-2-propen-1-yl)thio]-5H-1,2,4-triazino[5,6-b]indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=328023-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Methyl-2-propen-1-yl)thio]-5H-1,2,4-triazino[5,6-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Rbin-1?
A: this compound acts as a ribosome biosynthesis inhibitor. [, ] While the exact molecular details of its interaction with the ribosome biogenesis pathway remain unclear, studies indicate that this compound effectively disrupts the production of new ribosomes.
Q2: How does inhibiting ribosome biosynthesis with this compound affect cellular processes?
A: Ribosome biosynthesis is directly linked to protein synthesis. By inhibiting this process, this compound indirectly reduces protein production. Research on cotton fiber cell development shows that this compound treatment leads to a decrease in fiber production. [] This suggests that active ribosome biosynthesis and, consequently, robust protein synthesis are essential for fiber cell elongation.
Q3: Are there other cellular processes, besides fiber development, that are impacted by this compound?
A: Yes, studies on silkworm silk gland cells show that this compound treatment can negatively impact DNA replication. [] This suggests a potential link between ribosome biogenesis and cell cycle progression, specifically DNA replication. Further research is needed to fully elucidate this connection.
Q4: Has this compound been used in any structural studies?
A: Interestingly, this compound was used in a study analyzing the structure of the full-length S. pombe Mdn1 protein using cryo-electron microscopy. [, ] While the specifics of its role in this study are not detailed in the provided abstracts, it highlights the potential for this compound to be utilized in structural biology research.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


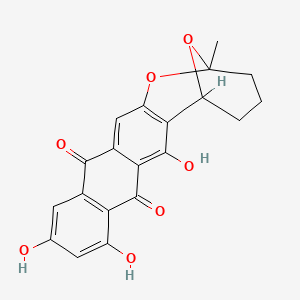
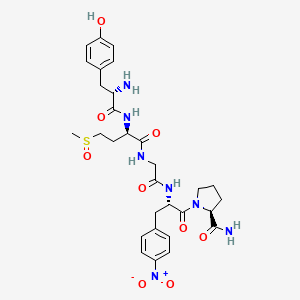
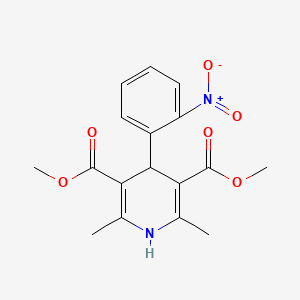

![4-[(E)-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B1678775.png)
